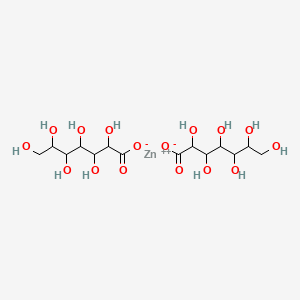
zinc;2,3,4,5,6,7-hexahydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is a complex compound that features zinc as its central element, coordinated with a heptanoate ligand that has multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of zinc salts, such as zinc chloride or zinc sulfate, with 2,3,4,5,6,7-hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the heptanoate ligand can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different zinc complexes.
Substitution: The zinc center can participate in substitution reactions, where ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of zinc-ligand complexes.
Scientific Research Applications
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc complexes.
Biology: The compound is studied for its potential role in enzyme activity and as a zinc supplement in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in wound healing.
Industry: It is used in the formulation of coatings and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with biological molecules and enzymes. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. The hydroxyl groups in the heptanoate ligand may also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc complex with acetate ligands.
Zinc gluconate: A zinc complex with gluconate ligands.
Zinc citrate: A zinc complex with citrate ligands.
Uniqueness
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is unique due to its multiple hydroxyl groups, which provide additional sites for chemical reactions and interactions
Properties
CAS No. |
68475-48-9 |
|---|---|
Molecular Formula |
C14H26O16Zn |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
zinc;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Zn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI Key |
OSNZINYBJQTKQS-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















